N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-9-1-6-14-12(7-9)13(8-19-14)15(21)16(22)20-11-4-2-10(18)3-5-11/h1-8,19H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYNJXXHRZLEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
Acylation: The brominated indole is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azide, thiol derivatives).
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxoacetamide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may exhibit significant biological activity. Indole derivatives, such as this compound, are often explored for their roles in drug discovery due to their diverse pharmacological properties.
Anticancer Activity
Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that compounds similar to N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide can downregulate key signaling pathways involved in tumor growth, such as the Akt and NF-κB pathways . The specific structure of this compound may enhance its efficacy against various cancer types, including breast and oral cancers.
Antiviral Properties
Indole derivatives have also been investigated for their antiviral activities. Compounds with similar structural motifs have demonstrated effectiveness against viruses such as hepatitis C and influenza A by targeting viral RNA-dependent RNA polymerases . The potential of this compound in this context warrants further exploration through in vitro and in vivo studies.
Pharmacological Insights
The pharmacological profile of this compound is still under investigation, but preliminary findings suggest several promising avenues:
Anti-inflammatory Effects
Indole compounds are known for their anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases . Research into its effects on cytokine production and immune response modulation is essential.
Neuroprotective Potential
Given the involvement of indoles in neurobiology, there is potential for this compound to exhibit neuroprotective effects. Studies on related compounds indicate that they may help mitigate neurodegenerative processes through antioxidant mechanisms .
Material Science Applications
Beyond biological applications, the unique chemical structure of this compound may lend itself to applications in material science:
Organic Electronics
The fluorinated phenyl group could enhance the electronic properties of materials, making this compound a candidate for use in organic semiconductors or photovoltaic devices. Its ability to form stable thin films could be beneficial for developing flexible electronic components .
Photovoltaic Materials
Research into indole-based compounds has shown promise in solar energy applications, particularly in dye-sensitized solar cells (DSSCs). The incorporation of this compound into photovoltaic systems could improve light absorption and conversion efficiency .
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and bromoindole groups can facilitate binding to specific sites, while the oxoacetamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
- Substituent Position: The 5-bromo substitution in the target compound distinguishes it from analogues like GW842470X (5-hydroxy) and SC55 (4-fluoro, 7-amino-oxadiazole). Bromine’s electron-withdrawing nature may enhance stability and receptor binding compared to electron-donating groups (e.g., methoxy in ’s compounds) .
- Amide Modifications : The 4-fluorophenyl group in the target compound contrasts with SC55’s azabicyclohexane and D-24851’s pyridinyl-chlorobenzyl moieties. Fluorine’s small size and high electronegativity likely improve pharmacokinetic properties relative to bulkier groups .
Anticancer Activity:
- The chlorobenzyl and pyridinyl groups contribute to its unique binding site on tubulin .
Antiviral Activity:
- SC55 (): Blocks HIV-1 entry by targeting gp120, with the azabicyclohexane and oxadiazole groups critical for affinity. The 4-fluoro indole substitution may reduce off-target effects .
Enzyme Inhibition:
- GW842470X (): A PDE4 inhibitor with sub-nanomolar potency, used in atopic dermatitis. The dichloropyridinyl group enhances enzyme binding via hydrophobic interactions .
Inactive Analogues:
- F12016 (): Despite structural similarity to active indole acetamides, its 1,2-dimethylindole and acetylphenyl groups may hinder target engagement .
Biological Activity
N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound notable for its structural features, which include a fluorophenyl group, a bromoindole moiety, and an oxoacetamide functional group. This compound has garnered interest in medicinal chemistry and biological studies due to its potential applications as a therapeutic agent.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₀BrFN₂O |
| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide |
| CAS Number | 256458-69-2 |
The unique combination of functional groups in this molecule suggests various potential interactions with biological targets, which may influence its pharmacological properties.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenyl and bromoindole groups may enhance binding affinity to target sites, while the oxoacetamide group could facilitate hydrogen bonding and other interactions crucial for biological activity.
Enzyme Inhibition
Indole derivatives are often investigated for their ability to inhibit enzymes involved in cancer progression and other diseases. The presence of the oxoacetamide moiety in this compound may confer similar inhibitory properties on targets like poly(ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms .
Research Findings and Case Studies
- In Vitro Studies : Preliminary studies on related indole compounds suggest that modifications to the indole structure can significantly affect biological activity. For instance, compounds that include halogen substitutions often exhibit enhanced potency against cancer cell lines.
- Comparative Analysis : When compared to structurally similar compounds, such as N1-(4-chlorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide, the fluorinated variant may offer improved binding characteristics due to the electron-withdrawing effect of the fluorine atom, potentially leading to increased biological activity.
Future Directions
Further research is needed to explore the full biological potential of this compound. Suggested areas for investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure to identify key features that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
